

A Technical Guide to the Spectroscopic Analysis of Hexadecanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Hexadecanenitrile	
Cat. No.:	B1595508	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Hexadecanenitrile** (also known as Palmitonitrile), a long-chain fatty nitrile. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of **Hexadecanenitrile** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Hexadecanenitrile**. Note that the NMR data are predicted based on established principles of spectroscopy, as high-resolution, fully assigned spectra for this compound are not readily available in public databases. This is common for simple long-chain aliphatic molecules due to significant signal overlap.

- 1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
- Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 2.32	Triplet (t)	2H	-CH2-CN (α-protons)
~ 1.65	Quintet (p)	2H	-CH ₂ -CH ₂ -CN (β- protons)
~ 1.25	Multiplet (m)	24H	-(CH ₂) ₁₂ - (bulk methylene protons)
~ 0.88	Triplet (t)	3H	CH₃- (terminal methyl protons)

1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

• Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~ 119.8	-CN (Nitrile Carbon)
~ 31.9	-(CH_2) _n - (Methylene carbons near the end of the chain)
~ 29.7 - 29.1	-(CH ₂) _n - (Bulk methylene carbons)
~ 25.4	-CH2-CH2-CN (β-carbon)
~ 22.7	CH ₃ -CH ₂ -
~ 17.2	-CH ₂ -CN (α-carbon)
~ 14.1	CH₃- (Terminal methyl carbon)

1.3. Infrared (IR) Spectroscopy

• Key IR Absorption Bands (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925	Strong	C-H Asymmetric Stretch (CH ₂)
2855	Strong	C-H Symmetric Stretch (CH ₂)
2247	Strong, Sharp	C≡N Stretch (Nitrile)
1465	Medium	C-H Bend (Scissoring, CH ₂)
722	Weak	C-H Bend (Rocking, -(CH ₂) _n -where $n > 4$)

1.4. Mass Spectrometry (MS)

• Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity	Assignment
237	Low	[M]+ (Molecular Ion)
222	Low	[M-CH₃] ⁺
194	Low	[M-C ₃ H ₇]+
55	High	Alkyl fragments
41	High	[C₃H₅]+, often characteristic of long-chain nitriles via McLafferty rearrangement

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **Hexadecanenitrile**.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Hexadecanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595508#spectroscopic-data-of-hexadecanenitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com